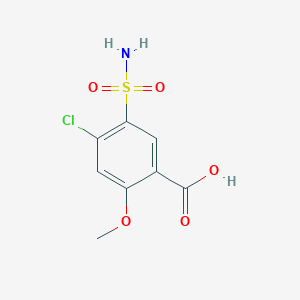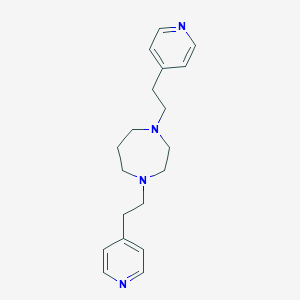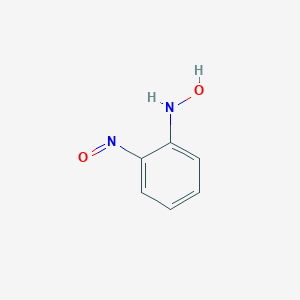
S,S'-1,2-Ethanediylbis-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S,S’-1,2-Ethanediylbis-L-cysteine: is a chemical compound with the molecular formula C8H16N2O4S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group This compound is characterized by the presence of two L-cysteine molecules linked by an ethylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-1,2-Ethanediylbis-L-cysteine typically involves the reaction of L-cysteine with ethylene dibromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with ethylene dibromide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of S,S’-1,2-Ethanediylbis-L-cysteine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.
化学反应分析
Types of Reactions:
Oxidation: S,S’-1,2-Ethanediylbis-L-cysteine can undergo oxidation reactions, leading to the formation of disulfide bonds. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can also undergo reduction reactions, where the disulfide bonds are cleaved to form thiol groups. Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: S,S’-1,2-Ethanediylbis-L-cysteine can participate in substitution reactions, where the thiol groups are replaced by other functional groups. This can be achieved using alkylating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and atmospheric oxygen.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, and sodium borohydride.
Substitution: Alkylating agents (e.g., methyl iodide) and acylating agents (e.g., acetic anhydride).
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Formation of thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry: S,S’-1,2-Ethanediylbis-L-cysteine is used as a building block in the synthesis of more complex molecules. Its thiol groups make it a valuable reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: In biological research, S,S’-1,2-Ethanediylbis-L-cysteine is used to study protein folding and stability. The compound’s ability to form disulfide bonds is crucial in understanding the role of these bonds in protein structure and function.
Medicine: The compound has potential applications in drug development, particularly in the design of drugs that target thiol-containing enzymes. Its ability to modulate redox states makes it a candidate for therapeutic interventions in oxidative stress-related diseases.
Industry: In the industrial sector, S,S’-1,2-Ethanediylbis-L-cysteine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of S,S’-1,2-Ethanediylbis-L-cysteine involves its thiol groups, which can undergo redox reactions. These reactions are crucial in modulating the redox state of biological systems. The compound can interact with thiol-containing enzymes, affecting their activity and function. Additionally, the formation of disulfide bonds can influence protein folding and stability, impacting various cellular processes.
相似化合物的比较
L-Cysteine: A naturally occurring amino acid with a single thiol group.
N-Acetyl-L-cysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.
Glutathione: A tripeptide containing a thiol group, involved in cellular redox regulation.
Uniqueness: S,S’-1,2-Ethanediylbis-L-cysteine is unique due to the presence of two L-cysteine molecules linked by an ethylene bridge. This structure allows it to form disulfide bonds more readily than L-cysteine or its derivatives. Its ability to modulate redox states and interact with thiol-containing enzymes makes it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
14344-49-1 |
|---|---|
分子式 |
C8H16N2O4S2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |
InChI 键 |
MJARHCRAWLXDKO-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
手性 SMILES |
C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
规范 SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
同义词 |
2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


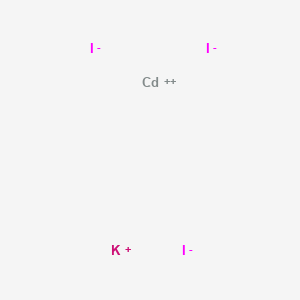
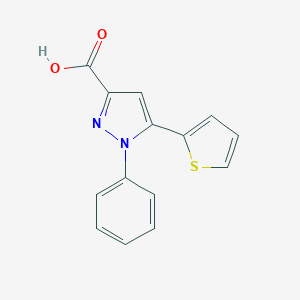
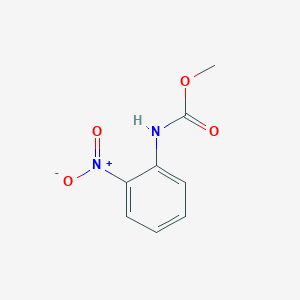
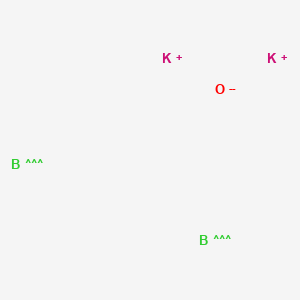
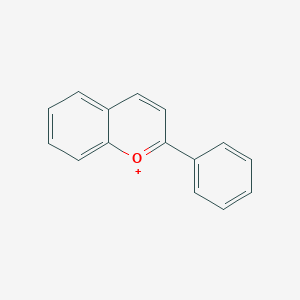
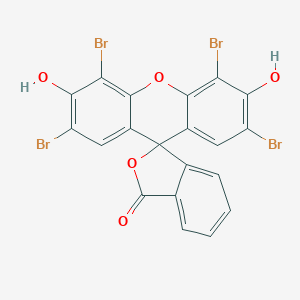
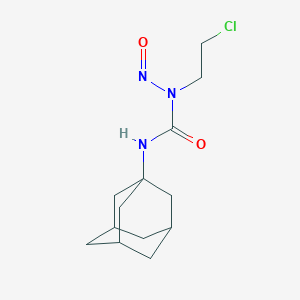
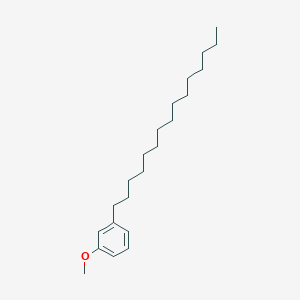

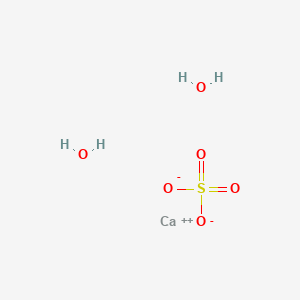
![[4-(cyanomethyl)phenyl] N-methylcarbamate](/img/structure/B80291.png)
